2-[({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
2-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a benzoyl group, and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzoyl group and the thiophene carboxamide moiety. Common reagents used in these reactions include nitrating agents, acylating agents, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups to the benzoyl moiety.
Scientific Research Applications
2-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole ring and nitro group but lacks the benzoyl and thiophene carboxamide moieties.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: Contains the pyrazole and benzoyl groups but lacks the thiophene carboxamide moiety.
4,5-Dimethyl-3-thiophenecarboxamide: Features the thiophene carboxamide moiety but lacks the pyrazole and benzoyl groups.
Uniqueness
2-({2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21N5O4S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[[2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C20H21N5O4S/c1-10-13(4)30-20(16(10)18(21)26)22-19(27)15-8-6-5-7-14(15)9-24-12(3)17(25(28)29)11(2)23-24/h5-8H,9H2,1-4H3,(H2,21,26)(H,22,27) |
InChI Key |
XVUASWFVSLVAIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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